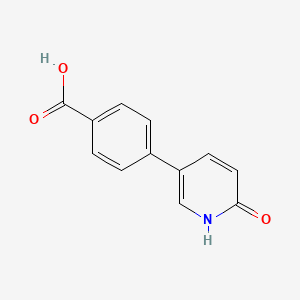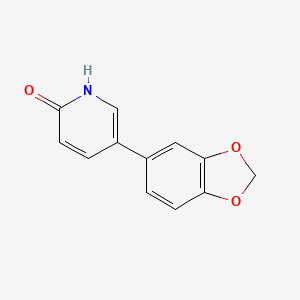
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% (2-HMPP) is a novel and highly efficient reagent used in organic synthesis. It is a member of the pyridine family and is composed of a nitrogen-containing heterocyclic ring and a hydroxy group. 2-HMPP is a versatile reagent that can be used in many different reactions and has been widely used in the synthesis of a variety of compounds.
Applications De Recherche Scientifique
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as the synthesis of novel pyridines and other heterocyclic compounds. It has also been used in the synthesis of new drugs, such as the synthesis of an anti-cancer drug. In addition, 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% has been used in the synthesis of new materials, such as polymers and nanomaterials.
Mécanisme D'action
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is a versatile reagent that is used in a variety of organic synthesis reactions. The mechanism of action of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is dependent on the reaction it is used in. In general, the mechanism of action involves the formation of a pyridine-methoxy-methylphenol adduct, which is then converted to 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95%. The reaction is typically catalyzed by sulfuric acid.
Biochemical and Physiological Effects
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is a novel reagent used in organic synthesis and is not known to have any biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is a highly efficient reagent that can be used in a variety of reactions. The main advantage of using 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is its high yield, which is typically 95%. In addition, it is a relatively low-cost reagent and is easy to obtain. The main limitation of using 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% is that it is not a very reactive reagent and therefore may require the use of additional reagents or catalysts in order to facilitate the reaction.
Orientations Futures
The use of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% in organic synthesis is a relatively new field of research, and there are a number of potential future directions that could be explored. These include the use of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% in the synthesis of novel compounds, such as new pyridines and other heterocyclic compounds, as well as the synthesis of new drugs and materials. In addition, further research could be conducted into the mechanism of action of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95%, as well as its potential applications in the development of new and improved synthetic methods. Finally, further research could be conducted into the safety and toxicity of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% in order to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% can be synthesized from the reaction of 2-methoxy-5-methylphenol with pyridine in the presence of sulfuric acid as a catalyst. The reaction proceeds in two steps, with the first step being the formation of a pyridine-methoxy-methylphenol adduct and the second step being the formation of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95%. The reaction is carried out in aqueous solution at room temperature and a yield of 95% is typically obtained.
Propriétés
IUPAC Name |
5-(2-methoxy-5-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-12(16-2)11(7-9)10-4-6-13(15)14-8-10/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUNEVXURKKSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682774 |
Source


|
| Record name | 5-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111106-21-8 |
Source


|
| Record name | 5-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














